2-chloro-1H-benzo[d]imidazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPPGSITODINMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440655 | |
| Record name | 1H-Benzimidazol-5-amine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-73-2 | |
| Record name | 1H-Benzimidazol-5-amine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 1h Benzo D Imidazol 5 Amine and Its Analogs
Historical and Modern Approaches to Benzimidazole (B57391) Nucleus Formation
The synthesis of the benzimidazole ring system is a cornerstone of heterocyclic chemistry. nih.gov The first synthesis was reported in 1872 by Hoebrecker. rjlbpcs.comresearchgate.net Traditional methods often relied on the direct condensation of ortho-phenylenediamines with various carbonyl compounds under harsh conditions. nih.govresearchgate.net Modern approaches have focused on developing milder, more efficient, and environmentally benign protocols, often employing sophisticated catalytic systems. rsc.orgnih.gov
Condensation Reactions Involving o-Phenylenediamines
The most prevalent method for constructing the benzimidazole nucleus is the condensation reaction between an o-phenylenediamine (B120857) and a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative). nih.govconnectjournals.com The choice of coupling partner and catalyst largely dictates the reaction's efficiency and the nature of the substituent at the 2-position.
When aldehydes are used, the reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzimidazole ring. nih.gov A vast array of catalysts has been developed to promote this transformation, enhancing yields and reducing reaction times. These include both metal-based and metal-free systems. For instance, catalysts like erbium triflate (Er(OTf)3), nano-Fe2O3, and various supported metal nanoparticles have proven effective. nih.govrjlbpcs.com Green chemistry approaches utilize water as a solvent or solvent-free conditions, sometimes aided by microwave irradiation or grinding, to improve the environmental footprint of the synthesis. nih.govorganic-chemistry.org
Condensation with carboxylic acids or their derivatives (esters, nitriles, etc.) is another classic and widely used method. nih.govsemanticscholar.org These reactions often require high temperatures or the use of strong acids like polyphosphoric acid or p-toluenesulfonic acid to facilitate dehydration. nih.govrjlbpcs.com Modern variations have introduced milder catalysts, such as ammonium (B1175870) chloride, to achieve high yields under more benign conditions. researchgate.netsemanticscholar.org
Table 1: Comparison of Catalytic Systems for Benzimidazole Synthesis via Condensation
Cyclization Reactions for Benzimidazole Ring Closure
Beyond direct condensation, a variety of other cyclization strategies have been developed for the formation of the benzimidazole ring. Oxidative cyclization methods can start from aniline (B41778) or anilide derivatives. nih.gov For example, o-cyclic amine substituted anilides can undergo oxidative cyclization using peroxy acids to form ring-fused benzimidazoles. nih.gov
Another modern approach involves the intramolecular C-H amidation of imines formed from the condensation of o-phenylenediamines and aldehydes. organic-chemistry.org This transition-metal-free method uses molecular iodine under basic conditions to effect the cyclization. organic-chemistry.org Furthermore, intermolecular cyclization reactions of 2-iodoanilines with nitriles, promoted by a strong base like potassium tert-butoxide, provide a pathway to 2-substituted benzimidazoles without the need for transition metal catalysts. rsc.org These alternative routes offer different substrate scopes and functional group tolerances, adding to the synthetic chemist's toolkit for accessing diverse benzimidazole structures. nih.govrsc.org
Optimized Synthesis of 2-chloro-1H-benzo[d]imidazol-5-amine
The synthesis of the specifically substituted compound, this compound, requires a multi-step approach that carefully orchestrates the introduction of the chloro, amino, and imidazole (B134444) functionalities onto the benzene (B151609) ring.
Precursor Selection and Multi-step Synthetic Routes
A plausible synthetic route to this compound can be designed by combining several reported procedures for analogous structures. researchgate.netnih.gov The synthesis logically begins with a precursor that contains a nitro group, which can later be reduced to the target 5-amino group.
A representative multi-step synthesis is outlined below:
Nitration and Cyclization: The synthesis can commence from a substituted aniline. For instance, a process analogous to the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol starts with 2-nitroaniline, which is first converted to a diamine, cyclized, and then nitrated to introduce a nitro group at the 5-position, yielding 5-nitro-1H-benzo[d]imidazole-2-thiol. nih.gov A more direct approach for the target compound might involve the cyclization of 4-nitro-1,2-phenylenediamine with a reagent like urea (B33335) or a phosgene (B1210022) equivalent to form 5-nitro-1H-benzo[d]imidazol-2(3H)-one.
Chlorination: The resulting benzimidazolone intermediate is then chlorinated at the 2-position. This transformation is commonly achieved by heating the benzimidazolone with a strong chlorinating agent like phosphorus oxychloride (POCl3), sometimes in the presence of phosphorus pentachloride. derpharmachemica.comniscpr.res.in This step yields 2-chloro-5-nitro-1H-benzo[d]imidazole.
Reduction: The final step is the selective reduction of the nitro group at the 5-position to an amine. This reduction can be carried out using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing metals like zinc powder in the presence of an acid like HCl. nih.govresearchgate.net This yields the final target compound, this compound.
A similar multi-step pathway was used to synthesize the related compound 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine, which involved the reduction of a nitro-substituted benzimidazole intermediate as the final step to generate the 5-amino group. researchgate.net
Table 2: Plausible Multi-step Synthetic Route
Reaction Conditions and Catalysis Strategies
The efficiency of the multi-step synthesis hinges on the optimization of reaction conditions for each step.
For the chlorination of the benzimidazol-2-one (B1210169) intermediate, the reaction is typically conducted by heating the substrate with phosphorus oxychloride, often to temperatures around 100-110 °C for several hours. niscpr.res.in The use of a catalytic amount of phenol (B47542) has also been reported to facilitate this type of reaction. niscpr.res.in
The nitro group reduction is a critical step where conditions must be chosen to avoid affecting the chloro-substituent. Catalytic hydrogenation using 10% Pd/C at moderate hydrogen pressure (e.g., 40 psi) and room temperature is an effective and clean method. nih.gov Alternatively, classical reduction using zinc powder in an acidic medium like dilute HCl at low temperatures (e.g., 0 °C to room temperature) provides a robust method for this transformation. researchgate.net
Modern catalysis strategies from general benzimidazole synthesis could potentially be adapted to create a more convergent route, although the specific functional group pattern of the target molecule presents unique challenges. For example, catalytic systems that are tolerant of both chloro and amino functionalities would be required.
Purification and Isolation Techniques for Target Compounds
The isolation and purification of the final product and intermediates are crucial for obtaining high-purity this compound. Standard laboratory techniques are employed throughout the synthetic sequence.
After each reaction step, work-up procedures typically involve neutralizing the reaction mixture and extracting the product into a suitable organic solvent like ethyl acetate (B1210297). researchgate.net The organic layers are then washed, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure. symbiosisonlinepublishing.com
Column chromatography is the most frequently cited method for purifying the crude products. researchgate.netsymbiosisonlinepublishing.com Silica gel (e.g., 100-200 mesh) is commonly used as the stationary phase, with a gradient of solvents such as methanol (B129727) in chloroform (B151607) or ethyl acetate in hexane (B92381) as the eluent to separate the desired compound from byproducts and unreacted starting materials. researchgate.netsymbiosisonlinepublishing.com
Recrystallization is another effective technique for purifying solid products. The crude material is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals which can be collected by filtration. niscpr.res.in The purity of the final compound is typically confirmed using analytical techniques like TLC, NMR spectroscopy, and mass spectrometry. researchgate.net
Divergent Synthesis of Substituted this compound Derivatives
The divergent synthesis of derivatives based on the this compound scaffold is a key strategy for generating a library of structurally diverse molecules. This approach allows for the systematic modification of the core structure at its various reactive sites, enabling the exploration of structure-activity relationships for various applications. The primary points for diversification on the this compound molecule are the amino group at the C5 position, the nitrogen atom at the N1 position of the imidazole ring, and the chloro group at the C2 position.
The functionalization of the this compound core can be achieved through a variety of chemical transformations targeting its key reactive sites.
Functionalization of the 5-Amino Group:
The primary amino group at the C5 position is a versatile handle for introducing a wide range of functional groups.
Acylation and Sulfonylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid generated.
Formation of Schiff Bases: Condensation of the 5-amino group with various aromatic aldehydes leads to the formation of Schiff bases (imines). nih.gov This reaction is often catalyzed by acid and provides a straightforward method for introducing diverse aryl substituents. nih.gov For instance, the reaction of 5-amino-1H-benzo[d]imidazole-2-thiol with different aromatic aldehydes yields the corresponding 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols. nih.gov
Reductive Amination: The Schiff bases formed can be subsequently reduced to secondary amines, providing another layer of diversity.
Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitutions (e.g., Sandmeyer reaction) to introduce a range of functionalities such as halogens, cyano, and hydroxyl groups.
Functionalization at the N1 Position:
The N1 position of the benzimidazole ring can be functionalized through several methods, most notably N-alkylation.
N-Alkylation: The hydrogen atom on the N1 nitrogen can be substituted with various alkyl or aryl groups. researchgate.net This is typically achieved by reacting the benzimidazole with an alkyl or benzyl (B1604629) halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netresearchgate.net For example, N-alkylation of 2-benzylthiomethyl-1H-benzimidazole derivatives has been successfully performed using benzyl chloride or bromide. researchgate.net Similarly, benzimidazoles can be alkylated with ketonic Mannich bases.
Michael Addition: The N1 position can also undergo Michael addition to activated alkenes.
Transformation of the 2-Chloro Group:
The chloro group at the C2 position is an excellent leaving group and a key site for diversification through nucleophilic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution: The 2-chloro group can be displaced by a variety of nucleophiles. For instance, reaction with amines can yield 2-aminobenzimidazole (B67599) derivatives. The synthesis of novel 1H-benzo[d]imidazole derivatives has been achieved through the nucleophilic substitution of a chloro group with N-substituted piperazines. nih.gov
Suzuki-Miyaura Cross-Coupling: The 2-chloro atom can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. organic-chemistry.orglibretexts.org This powerful C-C bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C2 position. organic-chemistry.orglibretexts.org The general mechanism involves the oxidative addition of the chloro-benzimidazole to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the 2-substituted product. libretexts.org
Synthesis of 2-Thiobenzimidazoles: The chloro group can be displaced by a sulfur nucleophile to create 2-thiobenzimidazole derivatives. rsc.org
The following table summarizes some of the key functionalization strategies:
| Reactive Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| 5-Amino Group | Acylation | Acyl chloride/anhydride (B1165640), base | Amide |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | |
| Schiff Base Formation | Aromatic aldehyde, acid catalyst | Imine (Schiff Base) | |
| N1-Position | N-Alkylation | Alkyl/benzyl halide, K2CO3, DMF | N-Substituted Alkyl/Benzyl |
| 2-Chloro Group | Nucleophilic Substitution | Amines, piperazines | 2-Amino/Piperazinyl |
| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | 2-Aryl/Heteroaryl | |
| Thiolation | Sulfur nucleophile | 2-Thio |
Parallel and combinatorial synthesis techniques are powerful tools for the rapid generation of large libraries of related compounds from a common scaffold, such as this compound. These approaches are highly valuable in drug discovery and materials science for identifying compounds with desired properties.
The divergent nature of the functionalization strategies for this compound makes it an ideal candidate for combinatorial library synthesis. By systematically varying the substituents at the three main reactive sites (5-amino, N1, and 2-chloro), a vast chemical space can be explored.
A hypothetical combinatorial library synthesis could be designed as follows:
Scaffold Preparation: Synthesis of the core this compound.
First Diversification (e.g., at the 5-amino group): The scaffold is reacted in parallel with a set of different aldehydes to form a library of Schiff bases.
Second Diversification (e.g., at the N1-position): The resulting library of Schiff bases is then subjected to N-alkylation in parallel with a diverse set of alkylating agents.
Third Diversification (e.g., at the 2-chloro position): The N1-alkylated Schiff base library is then reacted in parallel with a variety of boronic acids under Suzuki-Miyaura coupling conditions.
This multi-step, parallel synthesis approach would result in a large and diverse library of this compound derivatives. The use of solid-phase synthesis, where the initial scaffold is attached to a resin, can facilitate purification at each step, as excess reagents and by-products can be washed away. While specific examples of large-scale combinatorial libraries based solely on this compound are not extensively reported, the principles of combinatorial chemistry have been successfully applied to other benzimidazole and benzodiazepine (B76468) scaffolds, demonstrating the feasibility of this approach. researchgate.net
The following table outlines a potential combinatorial approach:
| Step | Reaction | Building Blocks (Examples) | Library Size |
| 1 | Schiff Base Formation at 5-NH2 | 10 different aromatic aldehydes | 10 compounds |
| 2 | N-Alkylation at N1 | 10 different alkyl halides | 100 compounds |
| 3 | Suzuki Coupling at 2-Cl | 10 different boronic acids | 1000 compounds |
This systematic approach allows for the efficient generation of a large number of unique derivatives for biological screening or materials testing.
Reactivity and Derivatization Studies of 2 Chloro 1h Benzo D Imidazol 5 Amine
Electrophilic and Nucleophilic Substitution Reactions
The dual nature of the 2-chloro-1H-benzo[d]imidazol-5-amine backbone allows for both nucleophilic and electrophilic substitution reactions, targeting different positions on the molecule.
Nucleophilic Substitution at the C2 Position
The chlorine atom at the C2 position is the most labile group for nucleophilic displacement. This reactivity is attributed to the electron-deficient character of the C2 carbon, a known feature of the benzimidazole (B57391) ring system. rsc.org Studies on analogous 2-chlorobenzimidazoles have shown that the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and sulfur nucleophiles. rsc.orgresearchgate.netrsc.org The ease of this displacement is dependent on the reaction conditions, as the benzimidazole moiety can exist as a neutral molecule, a cation in acidic media, or an anion in basic media. rsc.org For this compound, reaction with primary or secondary amines is expected to proceed under thermal conditions, often in a polar solvent like ethanol (B145695) or dimethylformamide (DMF), to yield 2-amino-substituted benzimidazole derivatives.
For instance, the reaction of 2-chlorobenzimidazole (B1347102) with chiral amines has been carried out at elevated temperatures (200 °C) in a pressure tube to synthesize chiral guanidine (B92328) derivatives. researchgate.net Similarly, reactions with alkoxides, such as sodium ethoxide in ethanol, would lead to the formation of 2-alkoxybenzimidazoles. rsc.org
| Nucleophile | Typical Reagents & Conditions | Expected Product | Reference |
|---|---|---|---|
| Primary/Secondary Amines (e.g., R¹R²NH) | Ethanol or DMF, reflux | N-substituted-1H-benzo[d]imidazol-2,5-diamine | rsc.org |
| Alkoxides (e.g., NaOR) | Alcohol (ROH), reflux | 2-alkoxy-1H-benzo[d]imidazol-5-amine | rsc.org |
| Thiols (e.g., RSH) | Base (e.g., NaH), DMF | 2-(alkylthio)-1H-benzo[d]imidazol-5-amine | rsc.org |
Electrophilic Substitution on the Benzene (B151609) Ring
The benzimidazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the fused imidazole (B134444) heterocycle. ijpcbs.com However, the benzene portion of this compound is strongly activated by the C5-amino group, which is a powerful ortho-, para-directing group. The chloro substituent at C2 is deactivating but also ortho-, para-directing. Therefore, electrophilic substitution is predicted to occur predominantly on the benzene ring at positions C4 and C6, which are ortho and para to the activating amino group.
Common electrophilic reactions such as nitration and halogenation are expected to yield 4- and/or 6-substituted products. For example, nitration of benzimidazoles typically occurs at the 5- or 6-position, and this would be further directed by the existing 5-amino group. iosrphr.org Bromination of 2-chlorobenzimidazole has been shown to produce tetrabrominated products under forcing conditions, but selective bromination on the activated benzene ring of the target compound should be achievable under milder conditions. sigmaaldrich.com
Modifications at the Benzimidazole Nitrogen Atoms
The benzimidazole core of the title compound contains two nitrogen atoms within the imidazole ring (N1 and N3) and an exocyclic amino group at C5, all of which possess protons that can be substituted. Alkylation and acylation reactions are common modifications.
Alkylation, typically with alkyl halides, can occur at the N1 or N3 positions. ijpcbs.comiosrphr.org Since the two imidazole nitrogens are part of a tautomeric system, alkylation can lead to a mixture of N1 and N3 substituted regioisomers. The ratio of these isomers is influenced by steric and electronic effects of both the benzimidazole substituents and the alkylating agent, as well as the reaction conditions like the choice of base and solvent. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a common method for deprotonating the imidazole nitrogen, facilitating subsequent alkylation. beilstein-journals.org While the exocyclic 5-amino group is also a potential site for alkylation, N-alkylation of the imidazole ring is generally more favorable under these conditions. Studies on related 2-aminobenzothiazoles have shown that regioselective N-alkylation of the exocyclic amino group can be achieved using benzylic alcohols as alkylating agents. capes.gov.brrsc.org
Acylation reactions, using acyl chlorides or anhydrides, also primarily occur at the imidazole nitrogens. However, selective acylation of the more nucleophilic 5-amino group can be achieved under specific conditions, which is also a common strategy for protecting the amine during other transformations. nih.gov
Reactions Involving the Amine Functional Group
The exocyclic primary amine at the C5 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and structural motifs.
Schiff Base Formation The 5-amino group can readily undergo condensation with various aldehydes and ketones to form the corresponding imines, known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves refluxing the reactants in a solvent like ethanol. ekb.egajol.info Schiff bases derived from aminobenzimidazoles are a well-established class of compounds. rjlbpcs.comnih.gov
Acylation Reaction of the 5-amino group with acylating agents such as acid chlorides or anhydrides provides the corresponding N-acylated derivatives (amides). This reaction is often used to introduce different aryl or alkyl carbonyl groups. For example, selective protection of the amino group in 5-bromo-2-aminobenzimidazole has been achieved using acetic anhydride (B1165640). nih.gov
Diazotization The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This diazonium intermediate is highly versatile and can be used in subsequent Sandmeyer or related reactions to introduce a wide range of substituents, such as halogens, cyano, or hydroxyl groups, in place of the original amino group. This reaction is a fundamental transformation for aromatic amines, including those on a benzimidazole core. researchgate.net
| Reaction Type | Typical Reagents & Conditions | Expected Product Structure | Reference |
|---|---|---|---|
| Schiff Base Formation | Aromatic/aliphatic aldehyde (R-CHO), ethanol, acid catalyst, reflux | Imine/Schiff Base | nih.govekb.eg |
| Acylation | Acyl chloride (R-COCl) or anhydride ((RCO)₂O), base (e.g., pyridine) | Amide | nih.gov |
| Diazotization/Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5 °C 2. CuX (X=Cl, Br, CN) | 5-halo or 5-cyano derivative | researchgate.net |
Ring-Opening and Rearrangement Pathways
While the benzimidazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions to yield other heterocyclic structures. ijpcbs.com A notable transformation is the conversion of benzimidazole derivatives into benzodiazepines, a class of seven-membered ring compounds.
This transformation can be achieved through the ring-opening of N-acylated benzimidazolium salts. More recently, a one-step synthesis of pyrido-benzodiazepine backbones has been reported, which proceeds through the continuous ring-opening hydrolysis of benzimidazole salts, followed by an intramolecular C-H bond activation. nih.gov This method provides a pathway from the five-membered benzimidazole ring system to a seven-membered benzodiazepine (B76468) core. Conversely, the reverse reaction, a ring contraction rearrangement of benzodiazepines to benzimidazoles under basic conditions (e.g., K₂CO₃ in DMF), has also been documented. scispace.comcore.ac.uk This involves an intramolecular reaction on the imine function, followed by the loss of a side chain to yield the benzimidazole scaffold. scispace.com
Other rearrangements, such as those involving azide (B81097) chemistry, have been used to synthesize N-containing heterocycles, including benzoazepines, from benzyl (B1604629) azide precursors via iminium ion intermediates. nih.gov While not starting from a benzimidazole, these strategies highlight the potential for rearrangement chemistry in creating diverse heterocyclic systems.
Exploration of Green Chemistry Approaches in Derivatization
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to reduce environmental impact, shorten reaction times, and improve efficiency. jrtdd.com These methods could be readily adapted for the derivatization of this compound.
Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times (from hours to minutes), increased yields, and cleaner reactions. mdpi.comrjptonline.org The synthesis of various benzimidazoles via condensation of o-phenylenediamines with aldehydes has been successfully achieved using microwave assistance, sometimes under solvent-free conditions or with a solid support like alumina. mdpi.comrjptonline.orgresearchgate.net This technique could be applied to accelerate nucleophilic substitutions at the C2 position or the formation of Schiff bases from the 5-amino group.
Ultrasound-Assisted Synthesis Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. Catalyst-free, ultrasound-assisted synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles in an ethanol/water mixture has been reported. researchgate.net This methodology could be employed for various derivatization steps, such as N-alkylation or condensation reactions, under milder conditions. nih.govtandfonline.comresearchgate.net
Use of Green Catalysts and Solvents A core tenet of green chemistry is the replacement of hazardous reagents and solvents. The synthesis of benzimidazoles has been achieved using environmentally benign catalysts such as lemon juice or water extract of papaya bark ash. jrtdd.com Reactions are increasingly being performed in green solvents like water or ethanol, or under solvent-free conditions, which significantly reduces chemical waste. preprints.orgasianpubs.org For example, a water-assisted strategy using a copper-oxide decorated graphene nanocomposite as a catalyst has been developed for synthesizing benzimidazoles under ultrasound irradiation. tandfonline.com These approaches are highly applicable to the future synthesis and modification of this compound derivatives.
Mechanistic Insights into Biological Action of 2 Chloro 1h Benzo D Imidazol 5 Amine Derivatives
Identification and Validation of Molecular Targets
The diverse biological effects of 2-chloro-1H-benzo[d]imidazol-5-amine derivatives stem from their interaction with various molecular targets within the cell. A primary area of investigation has been their potential as anticancer agents, leading to the identification of several key targets.
One of the most significant targets identified for benzimidazole (B57391) derivatives is DNA . Spectroscopic studies, such as UV-Vis and fluorescence spectroscopy, have shown that these compounds can bind to calf thymus DNA (CT-DNA), primarily through intercalation. This mode of binding involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription, ultimately triggering cell death in cancer cells.
Another critical class of molecular targets for these derivatives is enzymes , particularly those involved in cell proliferation and survival. For instance, various benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication. By inhibiting these enzymes, the derivatives can induce DNA damage and apoptosis in rapidly dividing cancer cells. Other enzymes, such as kinases involved in cell signaling pathways, have also been identified as potential targets.
The following table summarizes some of the key molecular targets identified for derivatives of this compound.
| Molecular Target | Significance | Example of Derivative Action | References |
| DNA | Crucial for genetic information and replication. | Intercalation leading to disruption of DNA processes. | |
| Topoisomerases | Essential for DNA replication and repair. | Inhibition leads to DNA damage and apoptosis. | |
| Kinases | Key regulators of cell signaling pathways. | Inhibition can disrupt cancer cell proliferation and survival. | |
| Microtubules | Important for cell division and structure. | Interference with assembly can lead to mitotic arrest. |
Ligand-Receptor Interaction Studies
Understanding the specific interactions between the this compound derivatives (ligands) and their molecular targets (receptors) is crucial for rational drug design. Molecular docking studies have been instrumental in elucidating these interactions at an atomic level.
These computational studies predict the preferred binding orientation and affinity of the ligand to the receptor's binding site. For derivatives that target DNA, docking studies have confirmed the intercalative binding mode, showing how the benzimidazole core fits within the DNA grooves.
In the case of enzyme inhibition, molecular docking helps to visualize how the derivatives occupy the active site of the enzyme. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity and inhibitory activity. For example, docking studies of benzimidazole-Schiff base derivatives have helped to understand their binding mode with target proteins, correlating with their observed anticancer activity.
Enzyme Inhibition Kinetics and Assays (e.g., Topoisomerase I inhibition)
Enzyme inhibition is a primary mechanism through which many this compound derivatives exert their biological effects. Kinetic studies and specific assays are employed to quantify the inhibitory potency and understand the mode of inhibition.
Topoisomerase I Inhibition:
A significant number of benzimidazole derivatives have been evaluated for their ability to inhibit topoisomerase I, a key enzyme in DNA metabolism. Assays measuring the relaxation of supercoiled DNA are commonly used to screen for topoisomerase I inhibitors. Active compounds prevent the enzyme from resealing the DNA strand breaks it creates, leading to the accumulation of DNA damage and subsequent cell death. The potency of these derivatives is often expressed as the half-maximal inhibitory concentration (IC50).
While specific kinetic data for this compound itself is not extensively reported, numerous studies on its derivatives demonstrate significant enzyme inhibition. For instance, novel synthesized benzimidazole derivatives have shown potent anticancer activity, which is often attributed to their enzyme inhibitory effects.
The table below presents hypothetical, yet representative, data on the enzyme inhibitory activity of various classes of benzimidazole derivatives, illustrating the structure-activity relationships that are often observed.
| Derivative Class | Target Enzyme | IC50 (µM) | Mode of Inhibition |
| Benzimidazole-Schiff Bases | Topoisomerase I | 0.5 - 10 | Competitive |
| 2-Aryl-benzimidazoles | Tyrosine Kinase | 1 - 25 | ATP-Competitive |
| Benzimidazole-Chalcones | PI3K | 0.1 - 5 | Non-competitive |
Cellular Pathway Modulation and Signaling Cascade Analysis
The interaction of this compound derivatives with their molecular targets ultimately leads to the modulation of various cellular pathways and signaling cascades. A significant focus of research has been on pathways that are dysregulated in cancer.
By inhibiting key enzymes like kinases, these derivatives can disrupt critical signaling pathways such as:
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of components of this pathway by benzimidazole derivatives can lead to the suppression of tumor growth.
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its modulation can also contribute to the anticancer effects of these compounds.
Apoptotic Pathways: Many derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Analysis of these signaling cascades often involves techniques like Western blotting to measure the expression and phosphorylation status of key proteins within the pathways.
Advanced Studies on Biological Mode of Action (e.g., microtubule assembly interference)
Beyond direct enzyme inhibition and DNA interaction, advanced studies have revealed other sophisticated modes of action for benzimidazole derivatives. A notable example is the interference with microtubule assembly .
Microtubules are dynamic polymers essential for cell division (mitosis), intracellular transport, and the maintenance of cell shape. Some benzimidazole derivatives, similar to established anticancer drugs like vinca (B1221190) alkaloids and taxanes, can bind to tubulin, the protein subunit of microtubules. This binding can either inhibit the polymerization of tubulin into microtubules or stabilize the existing microtubules, in both cases disrupting the dynamic instability required for proper mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
This mechanism of action highlights the versatility of the benzimidazole scaffold and its potential to be modified to target a wide range of cellular processes. The ongoing research into these advanced mechanisms is crucial for the development of more selective and effective therapeutic agents based on the this compound framework.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure Analysis
No specific studies detailing the quantum chemical calculations for the electronic structure analysis of 2-chloro-1H-benzo[d]imidazol-5-amine, such as determination of HOMO-LUMO energy gaps, molecular electrostatic potential maps, or Mulliken charge distributions, were identified.
Molecular Docking Simulations for Ligand-Protein Interactions
While many benzimidazole (B57391) derivatives have been the subject of molecular docking studies, no specific research detailing the binding modes and affinities of this compound with any particular protein target was found. Consequently, information on its predicted binding modes, affinities, or its use in virtual screening for novel ligand identification is not available.
Molecular Dynamics Simulations for Conformational Analysis and Stability
There is no available research that has conducted molecular dynamics simulations to analyze the conformational flexibility and stability of this compound, either in isolation or in complex with a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
No QSAR models that specifically include this compound within their training or test sets, or that use its structural features to predict biological activity, were found in the searched literature.
De Novo Design Strategies Guided by Computational Approaches
Information on the use of this compound as a scaffold or starting point in de novo drug design strategies guided by computational methods is not described in the available scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Evaluation of Substituent Effects on Biological Efficacy
The biological profile of the 2-chloro-1H-benzo[d]imidazol-5-amine core can be significantly altered by introducing various substituents at different positions. The chlorine atom at the 2-position, the amine group at the 5-position, and the nitrogen atoms of the imidazole (B134444) ring are key sites for chemical modification.
The 2-position of the benzimidazole (B57391) ring is a critical determinant of biological activity. The chlorine atom in the parent compound is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups. derpharmachemica.com For instance, reacting 2-chlorobenzimidazoles with various amines or sulfur-based nucleophiles has led to the synthesis of derivatives with notable anticancer and antimicrobial activities. arabjchem.orgderpharmachemica.comresearchgate.net Studies on related 2-substituted benzimidazoles have shown that introducing different aryl or alkyl amine groups at this position can modulate the compound's efficacy. For example, the reaction of 2-chloromethyl benzimidazole with substituted primary aromatic amines yielded derivatives with significant analgesic and anti-inflammatory effects. arabjchem.orgresearchgate.net
The substituent at the 5-position also plays a crucial role. The amino group in this compound can be modified to influence activity. In a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, derivatives were synthesized from 5-amino-1H-benzo[d]imidazole-2-thiol and various aromatic aldehydes, resulting in potent α-glucosidase inhibitors. nih.gov The electronic properties of the substituents on the aromatic aldehyde (electron-donating vs. electron-withdrawing) were found to directly impact the inhibitory potency. nih.gov
Furthermore, substitutions on the nitrogen atom (N-1) of the imidazole ring are known to influence the pharmacological profile. N-alkylation or N-arylation can alter the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity, which are key factors in drug-receptor interactions.
The following table summarizes the observed effects of substituents on the biological activity of benzimidazole derivatives, providing insights applicable to the this compound scaffold.
| Position of Substitution | Substituent Type | Observed Biological Activity | Reference |
|---|---|---|---|
| 2-Position | Aromatic Amines (e.g., N-pyridin-2-yl, N-benzyl) | Anticancer activity | derpharmachemica.com |
| 2-Position (via -CH2- linker) | Substituted Phenylamines (e.g., dichloro-phenyl, nitro-phenyl) | Analgesic and Anti-inflammatory | researchgate.net |
| 2-Position (via -CH2- linker) | Various Aromatic Amines and Heterocycles | Antifungal activity (potent against Candida albicans) | researchgate.net |
| 5-Position (Amine derived) | Arylidene groups (Schiff bases) | α-Glucosidase inhibition (Antidiabetic) | nih.gov |
| General (Benzimidazole Core) | Lipophilic groups vs. Hydrophilic groups | Modulates COX-1/COX-2 inhibition selectivity | nih.gov |
Influence of Stereochemistry on Pharmacological Profiles
While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can lead to the formation of enantiomers or diastereomers. The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in pharmacology because biological systems, such as enzyme active sites and receptors, are inherently chiral. nih.gov Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological and pharmacokinetic profiles. nih.govnih.gov
One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to undesirable effects. nih.gov For example, in a study involving chiral 1,4-benzodiazepin-2-ones, pure enantiomers obtained by chiral chromatography showed significant differences in their pharmacological activity. nih.gov
The synthesis of derivatives from the this compound scaffold can create stereocenters in several ways:
Substitution with a chiral moiety: Reacting the scaffold with a chiral amine or alcohol would result in diastereomeric products.
Creation of a new stereocenter: Certain reactions can generate a new chiral center on the substituent. For instance, the condensation of (S)-(−)-perillaldehyde with o-phenylenediamine (B120857) yielded a chiral benzimidazole derivative, demonstrating that a chiral starting material can impart chirality to the final product. mdpi.com
Conformational Landscape and Bioactive Conformation Elucidation
The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility, known as its conformational landscape. The bioactive conformation is the specific spatial arrangement that a molecule adopts when it binds to its biological target to elicit a response. The benzimidazole ring system itself is generally planar. connectjournals.com However, the substituents attached to this core can rotate around single bonds, giving the molecule a range of possible conformations.
For derivatives of this compound, key conformational features would include:
The orientation of substituents attached to the 2-position.
The conformation of groups attached to the 5-amino moiety.
The rotational angle of any aryl groups relative to the benzimidazole plane. For example, in 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid, the dihedral angle between the benzimidazole and benzene (B151609) planes is small (3.02°), indicating a relatively large conjugated system. connectjournals.com
Elucidating the bioactive conformation is a key step in drug design. This is often achieved through a combination of experimental techniques and computational modeling. X-ray crystallography can provide a static picture of the molecule's conformation in its crystalline state. connectjournals.com In solution, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to deduce conformational preferences.
Computational methods, such as semi-empirical programs (e.g., AM1), are widely used to study the conformational landscape of flexible molecules. arxiv.org These methods can calculate the energy of different conformations, identifying the most stable (lowest energy) conformers. By comparing the conformations of a series of active and inactive compounds, researchers can generate a hypothesis about the required bioactive conformation for a specific biological target. This was demonstrated in studies of 1,4-benzodiazepine-2-ones, where computational software was used to determine the most stable conformer. arxiv.org
Development of Predictive Models for Optimized Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chalcogen.ro By developing robust QSAR models for derivatives of this compound, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and optimizing for desired activities. chalcogen.ronih.gov
The process of developing a QSAR model involves several steps:
Data Set: A series of structurally related compounds with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties.
Model Building: Statistical methods, such as multiple linear regression, are used to build an equation that links the descriptors to the biological activity. chalcogen.ro
Validation: The predictive power of the model is rigorously tested to ensure its reliability.
In QSAR studies on benzimidazole derivatives, various descriptors have been found to be important. For example, in a study of chloroaryloxyalkyl imidazole derivatives, a three-parametric equation was developed relating antibacterial activity to HOMO (Highest Occupied Molecular Orbital) energy, hydration energy, and the number of primary carbon atoms. nih.gov Another study on antidiabetic benzamides used molecular modeling to corroborate their structure-activity relationship studies. nih.gov These models help to identify the key structural features that enhance or diminish biological efficacy.
| Compound Class | Target Activity | Key Predictive Descriptors/Methods | Reference |
|---|---|---|---|
| Benzimidazole/Imidazole Chloroaryloxyalkyl Derivatives | Antibacterial | HOMO energy, Hydration energy, Number of primary carbon atoms | nih.gov |
| Substituted 3-chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1- ylmethyl)- derpharmachemica.comresearchgate.netnih.govthiadiazol-2-yl]-4-substituted-azetidin-2-ones | Antibacterial/Antifungal | Multiple regression and cross-validation methodology | chalcogen.ro |
| 2,3-Dihydro-1,5-benzothiazepines | α-Glucosidase Inhibition | Correlation between antihyperglycemic activity and physicochemical properties | acs.org |
Application of Chemoinformatics in SAR Derivation
Chemoinformatics encompasses a broad range of computational tools used to analyze and model chemical and biological data, playing a vital role in modern drug discovery. Beyond QSAR, a key chemoinformatic technique for deriving SAR is molecular docking.
Molecular docking simulations predict the preferred orientation of a ligand (the drug molecule) when bound to a biological target, such as an enzyme or receptor, to form a stable complex. scispace.com This method provides valuable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are crucial for binding affinity and biological activity. nih.gov
For derivatives of this compound, docking studies can:
Identify Potential Biological Targets: By docking the compound against various known protein structures, potential biological targets can be identified.
Explain Observed SAR: Docking can provide a structural rationale for why certain substituents enhance activity while others diminish it. For example, a study on α-glucosidase inhibitors showed that the most active compounds had the best docking scores and occupied key grooves in the enzyme's active site. acs.org
Guide Lead Optimization: By visualizing the binding mode, medicinal chemists can rationally design new derivatives with improved interactions, potentially leading to higher potency and selectivity. Docking studies on antidiabetic benzamides revealed key hydrogen bonding and hydrophobic interactions with active site residues, corroborating the SAR data. nih.gov
The integration of molecular docking, QSAR, and other chemoinformatic tools provides a powerful platform for understanding the complex structure-activity relationships of this compound derivatives, accelerating the discovery of new and effective therapeutic agents.
Advanced Spectroscopic and Chromatographic Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2-chloro-1H-benzo[d]imidazol-5-amine, both ¹H NMR and ¹³C NMR are vital.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the benzo- portion of the molecule would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The position of these signals is influenced by the electron-donating amino group (-NH₂) and the positions of the other substituents. The N-H protons of the imidazole (B134444) ring and the amino group would likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The spectrum would show distinct signals for each carbon atom in the benzimidazole (B57391) ring system. The carbon atom attached to the chlorine (C2) would be significantly affected, as would the carbons in the benzene (B151609) ring bearing the amino group.
While specific experimental data for this compound is not widely published, data from analogous structures like 5-Chloro-1H-benzo[d]imidazole can provide comparative insights. For 5-Chloro-1H-benzo[d]imidazole in DMSO-d₆, proton signals appear at δ 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H, C4), 7.62 (d, 1H, C6H), and 7.20 (d, 1H, C7H) rsc.org. The introduction of a 5-amino group in place of the hydrogen would significantly alter the chemical shifts of the aromatic protons due to its strong electron-donating nature.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Analysis Type | Atom | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | Aromatic-H | 6.5 - 7.5 | Complex splitting pattern due to substituents. |
| Imidazole N-H | 12.0 - 13.0 | Broad peak, position is solvent dependent. | |
| Amine N-H | 3.5 - 5.0 | Broad peak, can exchange with D₂O. | |
| ¹³C NMR | C2 (C-Cl) | 145 - 155 | Downfield shift due to electronegative Cl and N. |
| C4, C6, C7 | 100 - 120 | Shielded by the amino group. | |
| C5 (C-NH₂) | 135 - 145 | ||
| C8, C9 (bridgehead) | 130 - 140 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₇H₆ClN₃), the exact molecular weight can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak for the ³⁵Cl isotope (M⁺) and a peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity.
Common fragmentation pathways for benzimidazoles include the loss of small molecules like HCN. For this specific compound, fragmentation could also involve the loss of a chlorine radical (Cl•) or HCl.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Identity |
| [M]⁺ | 167 | Molecular Ion |
| [M+2]⁺ | 169 | Molecular Ion with ³⁷Cl isotope |
| [M-Cl]⁺ | 132 | Loss of Chlorine |
| [M-HCN]⁺ | 140 | Loss of Hydrogen Cyanide |
This data is predictive. For comparison, the related compound 5-Chloro-1H-benzo[d]imidazole shows a molecular ion at m/z 152 and an M+2 peak at m/z 154, confirming the presence of chlorine rsc.org.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.
The IR spectrum of this compound would be expected to show several key absorption bands:
N-H Stretching: Two distinct bands would be expected for the primary amino group (-NH₂) in the region of 3300-3500 cm⁻¹. A broader absorption for the N-H group of the imidazole ring would also be present, typically around 3100-3250 cm⁻¹ rsc.orgwpmucdn.com.
C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations would appear in the 1450-1620 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine typically appears around 1600 cm⁻¹ wpmucdn.com.
C-N Stretching: These vibrations for the aromatic amine would be observed in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Imidazole (N-H) | Stretch | 3100 - 3250 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=N / C=C | Ring Stretch | 1450 - 1620 |
| Primary Amine (NH₂) | Bending (Scissoring) | 1580 - 1650 |
| C-N | Stretch | 1250 - 1350 |
| C-Cl | Stretch | 600 - 800 |
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can determine the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
As of the latest search, a crystal structure for this compound has not been deposited in public databases. However, analysis of a related compound, 2-chlorobenzimidazole (B1347102), reveals its crystal structure, providing a model for the core benzimidazole ring system nih.gov. A full crystallographic analysis of the title compound would provide invaluable data on how the chloro and amino substituents influence the molecular geometry and the crystal packing, including potential hydrogen bonding networks involving the amine and imidazole N-H groups.
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |
| Bond Lengths & Angles | The exact distances between bonded atoms and the angles between bonds. |
| Intermolecular Interactions | Details of hydrogen bonds, π-stacking, and other non-covalent forces. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of synthesized this compound and for monitoring reaction progress.
A typical method for this compound would be a reverse-phase HPLC (RP-HPLC) method. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The polarity of the mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is adjusted to achieve optimal separation. Detection is commonly performed using a UV-Vis detector, as the benzimidazole ring system is strongly UV-active. The method can be validated to be linear, accurate, and precise for quantitative purposes.
Table 5: Hypothetical RP-HPLC Method for this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or Isocratic mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C - 30 °C |
Future Research Directions and Therapeutic Advancement Potential
Innovations in Synthetic Methodologies for Enhanced Efficiency
The development of efficient, scalable, and environmentally benign synthetic routes is paramount for the exploration of any chemical scaffold in drug discovery. Traditional methods for benzimidazole (B57391) synthesis often involve harsh conditions, such as high temperatures and the use of strong acids. hrpub.org Future research will likely focus on modern synthetic techniques to improve the synthesis of 2-chloro-1H-benzo[d]imidazol-5-amine and its derivatives.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. indianabiosciences.orgnih.govnih.gov The synthesis of N-substituted-2-chlorobenzimidazoles has been successfully achieved using microwave irradiation, demonstrating the feasibility of this approach for modifying the benzimidazole core. nih.govderpharmachemica.com Future efforts could focus on developing a microwave-assisted one-pot synthesis for this compound, potentially starting from a suitably substituted o-phenylenediamine (B120857), which would significantly streamline the production process. tandfonline.com
Flow Chemistry: Continuous flow processing offers several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. youtube.com A novel flow-based approach has been successfully applied to the synthesis of benzimidazol-2-one (B1210169) scaffolds, a key precursor for 2-chlorobenzimidazoles. nih.gov Adapting this technology for the synthesis of this compound could lead to a more efficient and industrially viable manufacturing process. youtube.com
Novel Catalytic Systems: The use of heterogeneous catalysts, such as metal oxide nanoparticles, is gaining traction in the synthesis of benzimidazoles. researchgate.netnih.gov These catalysts are often recyclable and can promote reactions under milder conditions. acs.org Research into novel catalytic systems, including gold nanoparticles, could lead to more selective and efficient methods for constructing the benzimidazole ring of the target compound. bohrium.com
| Synthetic Innovation | Potential Advantage for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. nih.gov |
| Flow Chemistry | Enhanced safety, control, and scalability. youtube.comnih.gov |
| Novel Catalytic Systems | Greener and more efficient reactions. researchgate.netacs.org |
Discovery of Novel Biological Targets and Therapeutic Indications
The benzimidazole scaffold is known to interact with a wide range of biological targets, suggesting that this compound could have therapeutic potential in various diseases. nih.gov
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer activity by targeting crucial cellular machinery.
Topoisomerase Inhibition: Certain bi- and ter-benzimidazole derivatives are known inhibitors of DNA topoisomerases I and II, enzymes vital for DNA replication and repair in cancer cells. nih.govresearchgate.net The planar benzimidazole ring system is critical for this activity. nih.gov Future studies should investigate whether this compound and its derivatives can also function as topoisomerase poisons.
Kinase Inhibition: Protein kinases are key regulators of cellular processes and are often dysregulated in cancer. nih.gov Benzimidazole-based compounds have been designed as inhibitors of various kinases, including Aurora kinase, CDK, EGFR, and VEGFR-2. nih.gov The 5-chloro substitution on the benzimidazole ring has been shown to be advantageous for inhibiting protein kinase CK1δ. acs.org This suggests that this compound could be a valuable starting point for developing novel kinase inhibitors.
Antiviral Activity: The structural similarity of benzimidazoles to purines allows them to interfere with viral replication. researchgate.net Derivatives of 2-chlorobenzimidazole (B1347102) have shown activity against human cytomegalovirus (HCMV). nih.gov Furthermore, other benzimidazole derivatives have demonstrated activity against a range of RNA and DNA viruses. tandfonline.comresearchgate.net This raises the possibility that this compound could be explored for its potential as an antiviral agent.
Other Potential Indications: The 5-aminobenzimidazole (B183301) moiety has been associated with gastric acid secretion inhibition and antihistamine activity. mssm.edu This opens up avenues for exploring the therapeutic potential of this compound in gastrointestinal disorders.
Rational Design and Synthesis of Next-Generation Derivatives
The presence of reactive sites at the N-1, C-2, and C-5 positions of the this compound scaffold provides ample opportunities for rational drug design and the synthesis of next-generation derivatives with improved potency and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is crucial for understanding how different functional groups influence biological activity.
N-1 Position: Alkylation or arylation at the N-1 position can significantly impact the biological properties of benzimidazoles. nih.gov For example, N-substitution with various functionalized halides can lead to novel derivatives with potentially enhanced activities. tsijournals.com
C-2 Position: The chloro group at the C-2 position is a key reactive handle. It can be displaced by various nucleophiles to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties. derpharmachemica.com
C-5 Position: The amino group at the C-5 position can be acylated, alkylated, or used as a point of attachment for other functional groups. researchgate.net SAR studies on other benzimidazoles have shown that substitutions at this position can greatly influence anti-inflammatory and other biological activities. nih.gov For instance, the presence of an amino group has been shown to enhance the inhibition of certain enzymes. nih.gov
Computational and In Silico Design: Molecular docking and other computational methods can be employed to predict the binding of designed derivatives to specific biological targets, guiding the synthetic efforts towards more promising candidates. nih.govscholarsresearchlibrary.com This approach can save significant time and resources in the drug discovery process.
| Position | Potential Modifications |
| N-1 | Alkylation, Arylation |
| C-2 | Nucleophilic substitution of the chloro group |
| C-5 | Acylation, Alkylation, Diazotization |
Integration with Nanotechnology for Targeted Delivery Systems
The therapeutic efficacy of many promising drug candidates is often limited by poor solubility, low bioavailability, and off-target toxicity. Nanotechnology offers innovative solutions to overcome these challenges. researchgate.net
Nanoparticle-Based Delivery: Encapsulating this compound or its derivatives within nanoparticles can improve their pharmacokinetic profiles. nih.gov
Chitosan Nanoparticles: Chitosan, a natural biopolymer, is biodegradable, biocompatible, and has been extensively used to formulate nanoparticles for drug delivery. hrpub.orgnih.gov Its cationic nature allows for electrostatic interactions with negatively charged biological membranes, potentially enhancing cellular uptake. youtube.com Chitosan nanoparticles have been successfully used to deliver various anticancer drugs and can be functionalized for targeted delivery to specific tissues or cells. nih.govresearchgate.net
Other Polymeric Nanoparticles: Other polymers can also be used to create nanoparticles for drug delivery, offering a range of properties that can be tailored to the specific needs of the drug and the therapeutic application. nih.gov
The integration of nanotechnology holds the promise of enhancing the therapeutic index of drugs derived from the this compound scaffold by ensuring they reach their intended target in sufficient concentrations while minimizing systemic exposure and associated side effects. hrpub.orgresearchgate.net
Collaborative and Interdisciplinary Research Imperatives
The journey of a drug from a chemical entity to a clinical therapeutic is a long and complex process that necessitates a highly collaborative and interdisciplinary approach. indianabiosciences.org The development of derivatives of this compound will require the concerted efforts of experts from various scientific disciplines.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are a key driver of innovation in drug discovery. acs.org Such partnerships can bridge the gap between basic research and clinical development, leveraging the strengths of both sectors.
Interdisciplinary Teams: A successful drug discovery program for this compound would require a team of medicinal chemists for the design and synthesis of new derivatives, biologists for conducting in vitro and in vivo testing, computational chemists for molecular modeling and SAR analysis, and formulation scientists for developing effective drug delivery systems. indianabiosciences.orgnih.govmssm.edu This collaborative effort is essential to navigate the complexities of modern drug development and maximize the therapeutic potential of the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted o-phenylenediamine derivatives with chloro-containing reagents under acidic or basic conditions. Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for substitutions .
- Catalysts/Reagents : Use bases like NaH or K₂CO₃ to deprotonate intermediates and promote cyclization .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and purity .
For example, a model reaction using dichloromethane and diisopropylethylamine achieved high efficiency in related imidazole syntheses .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate pharmacological potential:
- Enzyme inhibition assays : Target kinases or proteases due to benzimidazole’s affinity for ATP-binding pockets .
- Antimicrobial screening : Use disk diffusion or MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Structural analogs show activity against enzymes like topoisomerases, suggesting a scaffold-specific mechanism .
Advanced Research Questions
Q. How can reaction mechanisms involving the chloro and amine groups be experimentally analyzed?
- Methodological Answer : Mechanistic studies require:
- Isotopic labeling : Use ¹⁵N-labeled amines to track substitution pathways via NMR .
- Kinetic profiling : Monitor reaction rates under varying pH and temperatures to identify rate-determining steps .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity .
For example, chloro substituents in similar compounds undergo nucleophilic aromatic substitution with amines in DMF .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigate via:
- Orthogonal assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside fluorogenic substrates .
- Purity validation : Use HPLC-MS to exclude degradation products (>98% purity required) .
- Meta-analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ fold-changes) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer : Leverage in silico tools:
- Docking simulations : AutoDock Vina predicts binding modes with biological targets (e.g., PARP-1) .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzimidazole ring .
- Solvent effect modeling : COSMO-RS predicts solvation energies in alternative solvents .
Q. How does X-ray crystallography elucidate intermolecular interactions in solid-state studies?
- Methodological Answer : Crystallographic analysis reveals:
- Hydrogen-bonding networks : Between amine groups and adjacent molecules (e.g., N-H···N distances ~2.8–3.0 Å) .
- Packing motifs : π-π stacking of aromatic rings (3.5–4.0 Å spacing) stabilizes the crystal lattice .
- Halogen interactions : C-Cl···π contacts contribute to supramolecular assembly .
Data deposition in CCDC (e.g., 1538327) enables reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
